molecular formula C19H21N5O2S B2695907 3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2194907-04-3

3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2695907
CAS No.: 2194907-04-3
M. Wt: 383.47
InChI Key: DMFZIQYNOOYNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Studies

Urea derivatives have been utilized in stereochemical studies to explore the synthesis of saturated heterocycles. Such research can support the development of new synthetic methods and provide insight into the molecular structure and reaction mechanisms of complex molecules (F. Fülöp, G. Bernáth, P. Sohár, 1985).

Novel Inhibitors Synthesis

Research has focused on synthesizing flexible urea derivatives to serve as novel acetylcholinesterase inhibitors. These efforts aim to optimize pharmacophoric elements for enhanced inhibitory activities, which is crucial in the development of treatments for diseases like Alzheimer's (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).

Antifungal Activity

Studies on urea derivatives have also explored their antifungal properties, comparing their effectiveness against various fungi to established fungicides. This research can lead to the development of new antifungal agents for agriculture and medicine (A. Mishra, S. Singh, A. Wahab, 2000).

Corrosion Inhibition

Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Understanding the mechanisms of action and optimization of these compounds can contribute to the development of more durable materials and coatings (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Synthesis of Active Metabolites

Research into the synthesis of active metabolites of potent kinase inhibitors involves urea derivatives. These studies are crucial for drug development, offering pathways to synthesize metabolites that could serve as effective therapeutic agents (Zecheng Chen, A. Venkatesan, O. dos Santos, E. Delos Santos, C. Dehnhardt, S. Ayral-Kaloustian, J. Ashcroft, L. McDonald, T. Mansour, 2010).

Mechanism of Action

Properties

IUPAC Name

1-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-18(21-13-16-7-4-12-27-16)20-10-11-23-19(26)24(15-8-9-15)17(22-23)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFZIQYNOOYNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.